Di(4-carboxymethyl)benzyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

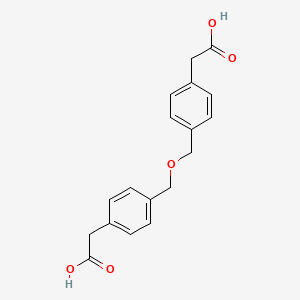

Di(4-carboxymethyl)benzyl ether is an organic compound with the molecular formula C18H18O5 It is characterized by the presence of two benzyl groups, each substituted with a carboxymethyl group, connected through an ether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Di(4-carboxymethyl)benzyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or potassium hydride (KH) . The reaction conditions must be carefully controlled to avoid side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale Williamson ether synthesis. The process typically includes the preparation of the alkoxide ion in a solvent such as ethanol, followed by its reaction with the appropriate alkyl halide under controlled temperature and pressure conditions . The product is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Di(4-carboxymethyl)benzyl ether undergoes various chemical reactions, including:

Oxidation: The carboxymethyl groups can be oxidized to form carboxylic acids.

Reduction: The ether linkage can be reduced under specific conditions to yield the corresponding alcohols.

Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

- Intermediate in Organic Reactions : Di(4-carboxymethyl)benzyl ether serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as alkoxymercuration, allows for the preparation of ethers from alkenes, enhancing its utility in organic synthesis .

- Functionalization of Polymers : This compound can be utilized in grafting reactions to modify cellulose and other polymers. For example, it can be incorporated into cellulose derivatives to improve their solubility and functionality .

Medicinal Chemistry Applications

- Biological Interactions : Studies have shown that this compound can interact with biological macromolecules, potentially affecting enzyme activity or influencing molecular recognition processes within cells. These interactions may be attributed to hydrogen bonding and other non-covalent interactions .

- Antiviral Potential : Research indicates that derivatives of this compound may exhibit antiviral properties. For instance, compounds structurally related to it have been investigated for their efficacy against human papillomavirus (HPV), suggesting that this compound could be a candidate for further research in antiviral therapies .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds based on their characteristics and unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Di(4-carboxymethyl)phenyl ether | Phenyl groups instead of benzyl groups | More reactive due to increased electron density |

| Di(4-carboxymethyl)benzyl alcohol | Hydroxyl groups instead of ether linkages | More prone to hydrolysis compared to this compound |

| Benzyl ether | Simple benzyl group without carboxymethyl substituents | Lacks additional functionalization seen in this compound |

The unique stability of this compound arises from its ether linkage combined with two carboxymethyl substituents, enhancing its reactivity while providing resistance to hydrolysis compared to similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Antiviral Research : A study demonstrated that derivatives related to this compound showed potent inhibition of HPV replication in vitro, indicating its potential as a therapeutic agent against viral infections .

- Polymer Chemistry : Research on graft copolymers involving cellulose derivatives has shown that incorporating this compound can enhance the properties of biopolymers, making them more suitable for various applications in materials science .

Wirkmechanismus

The mechanism of action of di(4-carboxymethyl)benzyl ether involves its interaction with specific molecular targets and pathways. The carboxymethyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function . The ether linkage provides stability and resistance to hydrolysis, making the compound suitable for various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Di(4-carboxymethyl)phenyl ether: Similar structure but with phenyl groups instead of benzyl groups.

Di(4-carboxymethyl)benzyl alcohol: Similar structure but with hydroxyl groups instead of ether linkage.

Uniqueness

Di(4-carboxymethyl)benzyl ether is unique due to its ether linkage, which provides stability and resistance to hydrolysis compared to similar compounds with hydroxyl groups . This makes it particularly useful in applications requiring long-term stability and resistance to degradation .

Biologische Aktivität

Di(4-carboxymethyl)benzyl ether is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and molecular interactions of this compound, supported by data tables and relevant case studies.

Synthesis and Properties

This compound can be synthesized through various methods involving the reaction of benzyl chloride with carboxymethyl groups under basic conditions. The compound's structure allows it to participate in hydrogen bonding and other interactions with biological macromolecules, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from recent research.

Antimicrobial Activity

Research indicates that derivatives of benzyl ethers, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism behind their antimicrobial activity is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and leukemia cells. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy. For instance, a comparative analysis showed that this compound outperformed some established chemotherapeutic agents in terms of efficacy against specific cancer types .

Case Studies

- Antimicrobial Study : A study focusing on the antibacterial activity of this compound revealed that it inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 32 µg/mL. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and disrupt cellular functions .

- Anticancer Evaluation : Another investigation assessed the cytotoxicity of this compound against various cancer cell lines using the NCI 60 panel. Results indicated that the compound showed significant growth inhibition (GI) against leukemia cells with a GI percentage exceeding 90% at optimal concentrations. Importantly, it demonstrated a favorable safety profile with low cytotoxicity towards normal human cells .

Molecular Interactions

The molecular interactions of this compound with biological macromolecules are critical for its biological activity. Studies suggest that it forms stable hydrogen bonds with proteins and nucleic acids, which may enhance its bioavailability and therapeutic efficacy.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| Antimicrobial | E. coli | 32 | Growth inhibition > 90% |

| Antimicrobial | S. aureus | 32 | Significant inhibition |

| Anticancer | Leukemia Cell Lines | 10 | GI > 90% |

| Anticancer | Breast Cancer Cell Lines | 10 | Potent cytotoxic effects |

Eigenschaften

IUPAC Name |

2-[4-[[4-(carboxymethyl)phenyl]methoxymethyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c19-17(20)9-13-1-5-15(6-2-13)11-23-12-16-7-3-14(4-8-16)10-18(21)22/h1-8H,9-12H2,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTBGKWWMRINLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)COCC2=CC=C(C=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.